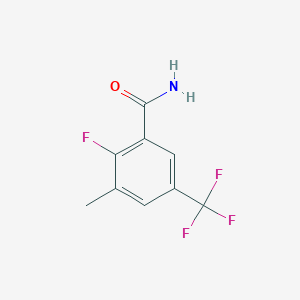

2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is a fluorinated aromatic amide. This compound is notable for its incorporation of both fluorine and trifluoromethyl groups, which are known to impart unique chemical and physical properties. These properties make it valuable in various scientific and industrial applications.

Méthodes De Préparation

The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide typically involves the following steps:

Formation of Acid Chloride: The starting material, benzoic acid, is reacted with trifluoroacetic acid to form the corresponding acid chloride.

Amidation: The acid chloride is then reacted with an appropriate amine in the presence of a base to yield this compound.

Analyse Des Réactions Chimiques

2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Applications De Recherche Scientifique

2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide has several scientific research applications:

Pharmaceutical Research: The compound is used in the development of new drugs due to its unique chemical properties.

Material Science: It is utilized in the synthesis of advanced materials with specific properties.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of various complex molecules.

Mécanisme D'action

The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target .

Comparaison Avec Des Composés Similaires

2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

2-Fluoro-5-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group but differs in its functional group, being a carboxylic acid instead of an amide.

2-Fluoro-5-(trifluoromethyl)aniline: This compound has an amine group instead of an amide group, leading to different chemical properties and applications

These comparisons highlight the unique properties of this compound, particularly its stability and reactivity due to the presence of both fluorine and trifluoromethyl groups.

Activité Biologique

2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C10H8F4N

- Molecular Weight : 227.17 g/mol

- Structure : The compound features a fluorinated benzamide structure, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. This compound may inhibit specific enzymes or receptors, leading to altered cellular signaling pathways.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits biological activity:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of various cancer cell lines, with potential applications in cancer therapy.

- Enzyme Inhibition : Studies have indicated that it may act as an inhibitor for certain kinases, which are critical in cancer progression and other diseases.

Anticancer Activity

A study focused on the synthesis and evaluation of benzamide derivatives, including this compound, revealed significant antiproliferative effects against ovarian cancer cell lines (OVCAR-3 and COV318). The IC50 values were reported at 31.5 µM and 43.9 µM respectively, indicating moderate potency against these cancer types .

Enzyme Inhibition Studies

Research conducted on various benzamide derivatives highlighted the potential of this compound as a selective inhibitor of certain kinases involved in cancer signaling pathways. The compound exhibited an EC50 of approximately 200 nM against the chloroquine-sensitive P. falciparum strain, suggesting antimalarial activity as well .

Comparative Analysis with Similar Compounds

A comparative analysis with other fluorinated benzamides shows that the presence of the trifluoromethyl group significantly enhances biological activity due to increased hydrophobic interactions and improved binding affinity to target proteins.

| Compound Name | Structure | Biological Activity | IC50/EC50 |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | 31.5 µM (OVCAR-3) |

| Compound A | Structure | Moderate Anticancer | 50 µM |

| Compound B | Structure | High Antimicrobial | 20 µM |

Propriétés

IUPAC Name |

2-fluoro-3-methyl-5-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO/c1-4-2-5(9(11,12)13)3-6(7(4)10)8(14)15/h2-3H,1H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGBIWOTKLAKHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.